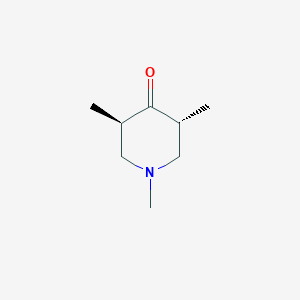

(3R,5R)-1,3,5-trimethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1,3,5-trimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEAGQPIZOIBLN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 3r,5r 1,3,5 Trimethylpiperidin 4 One and Analogues

Methodologies for Asymmetric Construction of the Piperidin-4-one Ring System

The synthesis of stereochemically defined piperidin-4-ones, such as (3R,5R)-1,3,5-trimethylpiperidin-4-one, relies on a range of asymmetric reactions that can establish multiple stereocenters with high fidelity. These strategies include various cyclization and bond-forming reactions tailored to produce the desired isomers.

Michael Addition and Aza-Michael Cyclization Strategies

The Michael addition and its nitrogen-based variant, the aza-Michael reaction, are powerful tools for carbon-carbon and carbon-nitrogen bond formation, respectively. ntu.edu.sg These reactions are fundamental to the construction of the piperidin-4-one skeleton. A double aza-Michael reaction, for instance, provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org This approach has been successfully applied to the synthesis of various piperidone-based templates. acs.org

The intramolecular aza-Michael reaction is a particularly direct strategy for creating enantiomerically enriched nitrogen-containing heterocycles. researchgate.net Organocatalysis has emerged as a key technology in this area, enabling highly enantioselective reactions. ntu.edu.sg For example, a three-component cascade coupling involving a chiral nitro diester, which is formed via a highly enantioselective Michael addition, allows for the one-pot assembly of a functionalized piperidinone skeleton. nih.gov Furthermore, an asymmetric aza-Michael/Michael cyclization cascade sequence, often employing a squaramide catalyst, can produce spiro-oxindole piperidin-2-one derivatives with excellent yields and stereoselectivities. researchgate.net

Below is a table summarizing selected examples of aza-Michael reactions in the synthesis of piperidinone analogues.

Table 1: Examples of Aza-Michael Cyclization in Piperidinone Synthesis| Reactants | Catalyst/Conditions | Product Type | Stereoselectivity | Yield |

|---|---|---|---|---|

| Divinyl ketones and chiral amines | - | Chiral 2-substituted 4-piperidones | High | High |

| 3-methyleneindolinones and α,β-substituted acylamides | Squaramide catalyst | Spiro-oxindole piperidin-2-ones | up to >20:1 dr, 99% ee | up to 99% |

| Nitrostyrene and dimethyl malonate | Chiral catalyst | Functionalized piperidinone | Highly enantioselective | - |

Mannich Reactions and Tandem Cyclization Processes

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and is highly effective for constructing the piperidin-4-one ring. Asymmetric Mannich reactions, often using chiral auxiliaries like (+)-(S,S)-pseudoephedrine, can produce β-aminocarbonyl compounds that are precursors to highly enantioenriched and densely substituted piperidinones. rsc.org The intramolecular version of the Mannich reaction is particularly powerful for the stereoselective assembly of polysubstituted piperidones, often yielding cis-2,6-disubstituted products with high selectivity. mdma.ch

A notable variant is the nitro-Mannich (aza-Henry) reaction, which can establish up to three contiguous stereocenters. researchgate.netucl.ac.uk The reaction between β-substituted nitroalkanes and a glyoxylate (B1226380) imine yields β-nitro-amines with high diastereoselectivity, which can then undergo reductive cyclization to form stereochemically pure piperidines. ucl.ac.uk Inspired by biosynthesis, a three-component vinylogous Mannich reaction has also been developed to assemble multi-substituted chiral piperidines from a 1,3-bis-trimethylsily enol ether, yielding a chiral 2,3-dihydropyridinone that serves as a versatile intermediate. scispace.com

Dieckmann Cyclization Approaches

The Dieckmann cyclization, an intramolecular Claisen condensation of a dicarboxylic acid ester, is a classical and effective method for forming cyclic β-keto esters, which are direct precursors to cyclic ketones like piperidin-4-one. nih.gov This strategy is frequently used to produce piperidine-2,4-diones and their derivatives. core.ac.ukresearchgate.net

For stereoselective synthesis, a regioselective Dieckmann cyclization can be performed using chiral auxiliaries. For instance, Davies' α-methylbenzylamine auxiliary has been used to afford 6-substituted piperidine-2,4-diones enantioselectively. researchgate.net The general process involves preparing an amidodiester precursor, which then undergoes cyclization upon treatment with a base like sodium methoxide (B1231860) to give a cyclic keto ester. core.ac.uk Subsequent hydrolysis and decarboxylation yield the target piperidinone. This approach is flexible and allows for various substitutions on the piperidine (B6355638) ring. core.ac.ukresearchgate.net

Reductive Amination Protocols in Piperidinone Formation

Reductive amination is a highly versatile method for forming amine-containing rings. The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a particularly straightforward and powerful strategy for accessing the piperidine skeleton with significant stereocontrol. chim.it This one-pot process involves the sequential formation and reduction of two imine intermediates, effectively building the heterocyclic ring. chim.itresearchgate.net

The stereochemical outcome of the DRA can be controlled by using chiral substrates or auxiliaries. Sugar-derived dialdehydes or ketoaldehydes are often used as precursors, where the inherent chirality of the sugar backbone dictates the stereochemistry of the newly formed piperidine ring. chim.itresearchgate.net Alternatively, a chiral auxiliary, such as an η4-dienetricarbonyliron complex, can be attached to the dicarbonyl precursor. This complex can exert complete control over the stereoselectivity of the cyclization cascade, leading to the formation of a single diastereoisomeric product. rsc.org The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is also critical in determining the reaction's success and stereoselectivity. chim.itrsc.org

Ring-Closing Metathesis in Piperidinone Synthesis

Ring-Closing Metathesis (RCM) has become a prominent tool in organic synthesis for the formation of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org While RCM typically produces unsaturated heterocycles like tetrahydropyridines, these can serve as valuable intermediates that are subsequently converted into the corresponding saturated piperidin-4-ones through further chemical transformations such as oxidation or hydroboration-oxidation.

The RCM reaction involves the intramolecular reaction of a diene, catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. wikipedia.orgthieme-connect.de The synthesis begins with an acyclic precursor containing two terminal alkene functionalities and a nitrogen atom. The RCM reaction then forms the cyclic alkene. organic-chemistry.org This methodology has been employed in the synthesis of various nitrogen heterocycles, including precursors for 1-aryl-3-piperidones. nih.gov The stereoselectivity of RCM can be influenced by the substrate's inherent chirality or by using chiral catalysts, making it a viable route for accessing enantiomerically enriched piperidinone analogues. wikipedia.org

Wittig Olefination and Variants for Piperidinone Precursors

The Wittig reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones. harvard.edu In the context of piperidinone synthesis, it is not typically used for the final ring-forming step but is instrumental in preparing the acyclic precursors required for other cyclization strategies. For example, a Wittig reaction can be used to introduce a vinyl group into a molecule, which can then act as a Michael acceptor in a subsequent aza-Michael cyclization.

A key variant is the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound. The intramolecular aza-Wittig reaction is particularly useful for synthesizing nitrogen heterocycles. scispace.com This reaction starts with a precursor containing both an azide (B81097) and a carbonyl group (e.g., an aldehyde or ketone). The azide is converted to an iminophosphorane via the Staudinger reaction, which then reacts intramolecularly with the carbonyl group to form a cyclic imine. This imine can then be reduced to the corresponding piperidine. This sequence allows for the synthesis of complex piperidine systems with a high degree of stereocontrol, making it a valuable tool in the synthesis of polyhydroxylated alkaloids and their analogues. scispace.com

The following table lists the chemical compounds mentioned in this article.

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound Scaffolds

Chiral auxiliaries have proven to be a powerful tool in asymmetric synthesis, enabling the formation of chiral molecules with high stereocontrol. By temporarily attaching a chiral moiety to an achiral substrate, the auxiliary guides the stereochemical outcome of subsequent reactions. After the desired stereocenters are established, the auxiliary can be cleaved and ideally recycled.

In the context of piperidin-4-one synthesis, chiral auxiliaries can be employed in various ways, such as in diastereoselective alkylations, Michael additions, and cycloaddition reactions. For instance, carbohydrate-derived auxiliaries, like D-arabinopyranosylamine, have been utilized to control the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net These intermediates can be further elaborated to access cis-substituted piperidinones through conjugate addition reactions. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary effectively shield one face of the molecule, directing the approach of incoming reagents. researchgate.net

Another class of effective chiral auxiliaries includes sulfur-based compounds. These have been instrumental in achieving high diastereoselectivity in aldol (B89426) reactions, which can be a key step in constructing the piperidinone backbone. scielo.org.mx For example, the use of a 4(R)-phenyl-1,3-thiazolidine-2-thione (PhTT) auxiliary has been shown to facilitate anti-aldol products with non-enolizable aldehydes, a strategy that can be adapted for the synthesis of substituted piperidinone precursors. scielo.org.mx The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has also been extensively developed for the asymmetric synthesis of organic molecules, demonstrating powerful stereochemical control in reactions of attached acyl ligands. iupac.org

While the direct synthesis of this compound using a specific chiral auxiliary is not extensively detailed in the provided search results, the principles demonstrated with these auxiliaries are applicable. A plausible strategy would involve the diastereoselective functionalization of a piperidinone precursor bearing a removable chiral auxiliary on the nitrogen atom or at a suitable position on the ring to introduce the methyl groups at the C3 and C5 positions with the desired (3R,5R) configuration.

Chiral Catalysis in Stereoselective Piperidin-4-one Formation

Catalytic asymmetric methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. Both transition metal catalysis and organocatalysis have emerged as powerful platforms for the enantioselective synthesis of chiral piperidines and their derivatives.

Transition metal-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral compounds. In the context of piperidine synthesis, this approach is often applied to the reduction of pyridine (B92270) or tetrahydropyridine (B1245486) precursors. The asymmetric hydrogenation of pyridinium (B92312) salts, for instance, has been achieved with high enantioselectivity using iridium and rhodium catalysts. acs.orgdicp.ac.cn

For the synthesis of piperidin-4-one analogues, a relevant strategy would be the asymmetric hydrogenation of a corresponding tetrahydropyridin-4-one. While direct examples for the this compound are not explicitly detailed, the principles are well-documented for related structures. For example, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts has been shown to be an effective method for producing chiral piperidine derivatives. dicp.ac.cn This method could potentially be adapted to a suitably substituted pyridinium precursor of a piperidin-4-one. The choice of chiral ligand is crucial for achieving high enantioselectivity in these transformations. diva-portal.org

Below is a table summarizing representative catalyst systems used in the asymmetric hydrogenation of pyridine derivatives to access chiral piperidines.

| Catalyst System | Substrate Type | Key Features |

| [RhCp*Cl2]2 / KI | N-benzylpyridinium salts | Transfer hydrogenation using formic acid/triethylamine. dicp.ac.cn |

| [Ir(COD)Cl]2 / BINAP / I2 | N-iminopyridinium ylides | Effective for a range of substituted pyridines. acs.org |

| Iridium-N,P ligand complexes | Fluoroalkenes | High enantioselectivity in the synthesis of chiral fluorinated compounds. diva-portal.org |

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry. L-proline and its derivatives are among the most widely used organocatalysts, effectively catalyzing a variety of reactions, including aldol, Mannich, and Michael reactions. researchgate.netmdpi.com

The proline-catalyzed asymmetric aldol reaction is a powerful tool for constructing chiral building blocks that can be cyclized to form piperidinone scaffolds. nih.gov For example, the reaction of an aldehyde with a ketone, catalyzed by L-proline, can generate a β-hydroxy ketone with high enantioselectivity. This product can then be elaborated into a chiral piperidinone. nih.gov The stereochemical outcome is controlled by the formation of a transient enamine intermediate between the ketone and proline, and a hydrogen-bonded transition state assembly with the aldehyde. researchgate.net

Similarly, asymmetric Mannich reactions catalyzed by proline or its derivatives can be employed to synthesize β-amino ketones, which are direct precursors to 2,3-disubstituted piperidin-4-ones. The development of bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety, has further enhanced the scope and efficiency of these reactions.

Chemoenzymatic Synthesis of Piperidin-4-one Precursors (e.g., Transaminase Catalysis)

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and sustainable synthetic routes. Enzymes, such as transaminases, are particularly well-suited for the asymmetric synthesis of chiral amines, which are key precursors for many piperidine-based compounds. nih.govmdpi.com

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity. nih.govmdpi.com This enzymatic reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. mdpi.com For the synthesis of piperidin-4-one precursors, a transaminase could be used to asymmetrically aminate a diketone or a keto-ester, leading to a chiral aminoketone that can then be cyclized. researchgate.net

Recent studies have demonstrated the use of immobilized ω-transaminases for the synthesis of chiral 3-aminopiperidines from a prochiral piperidone, achieving high conversion and enantiomeric excess. nih.gov This highlights the potential of transaminases in the synthesis of chiral piperidine scaffolds. The stability and reusability of immobilized enzymes make this approach attractive for larger-scale synthesis. nih.gov

A chemoenzymatic strategy for this compound could involve the enzymatic desymmetrization of a prochiral precursor or the kinetic resolution of a racemic intermediate. For example, a lipase (B570770) could be used for the enantioselective acylation or hydrolysis of a racemic alcohol precursor to the piperidinone. mdpi.com

Diversity-Oriented Synthesis (DOS) Strategies for Piperidin-4-one Scaffolds

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be screened for biological activity. nih.gov This approach is particularly valuable for the exploration of new chemical space and the discovery of novel drug candidates. The synthesis of piperidin-4-one libraries using DOS strategies allows for the rapid generation of a wide range of analogues with varying substitution patterns and stereochemistry. nih.govnih.govnih.govnih.gov

The Build-Couple-Pair (B/C/P) strategy is a powerful and widely used approach in DOS. nih.gov It involves three distinct phases:

Build: Synthesis of building blocks with functional groups for subsequent coupling reactions. nih.gov

Couple: Coupling of the building blocks to generate a diverse set of intermediates. nih.gov

Pair: Intramolecular reactions to form complex and diverse scaffolds. nih.gov

This strategy has been successfully applied to the synthesis of libraries of macrolactams and other complex heterocyclic structures. nih.gov For the synthesis of a piperidin-4-one library, the B/C/P strategy could be envisioned as follows:

Build: Synthesis of a set of diverse amines, ketoesters, and unsaturated anhydrides. nih.gov

Couple: A one-pot reaction of these building blocks to form a library of piperidinone-containing carboxylic acids. nih.gov

Pair: Further diversification of the carboxylic acid handle through automated amide bond synthesis with a library of amines. nih.gov

This approach allows for the systematic exploration of stereochemical and appendage diversity, leading to the generation of large and structurally rich libraries of piperidin-4-one scaffolds. The use of solid-phase synthesis techniques, such as SynPhase Lanterns, can facilitate the high-throughput nature of DOS. nih.govbroadinstitute.org

Control of Enantiomeric Purity and Diastereoselectivity in this compound Synthesis

The stereoselective synthesis of polysubstituted piperidines, such as this compound, presents a significant challenge in organic chemistry. The precise control over multiple stereocenters is crucial for the synthesis of biologically active compounds and natural products. Various strategies have been developed to achieve high levels of enantiomeric purity and diastereoselectivity in the synthesis of substituted piperidines. These methods often rely on the use of chiral auxiliaries, catalytic asymmetric reactions, and chemo-enzymatic approaches. While a definitive synthetic pathway for this compound is not extensively documented in publicly available literature, the control of its stereochemistry can be inferred from established methodologies for analogous structures.

The key to achieving the desired (3R,5R) configuration lies in the diastereoselective introduction of the methyl groups at the C3 and C5 positions of the piperidin-4-one ring. This can be approached through several strategic disconnections, including the stereocontrolled functionalization of a pre-existing piperidine precursor or the construction of the heterocyclic ring from chiral acyclic precursors.

Diastereoselective Methylation of Piperidin-4-one Precursors

One potential strategy involves the diastereoselective methylation of a suitable piperidin-4-one precursor. This approach would begin with a chiral piperidine scaffold, and the subsequent introduction of methyl groups would be directed by the existing stereochemistry. For instance, the enolate methylation of a chiral N-Boc protected pipecolinate has been demonstrated as a viable method for introducing methyl substituents. nih.gov A similar strategy could be envisioned for a piperidin-4-one derivative, where the stereochemical outcome of the methylation would be influenced by the steric and electronic properties of the starting material and reagents.

The choice of the nitrogen protecting group and the reaction conditions are critical in controlling the stereoselectivity of such transformations. The conformational rigidity of the piperidine ring, often influenced by the protecting group, can dictate the facial selectivity of the enolate alkylation. Base-mediated epimerization can also be employed to convert an initially formed diastereomer into the thermodynamically more stable product. nih.gov

Catalytic Asymmetric Hydrogenation of Pyridinium Salts

Catalytic asymmetric hydrogenation of substituted pyridinium salts has emerged as a powerful tool for the synthesis of chiral piperidines with high enantioselectivity. nih.govnih.govresearchgate.netdicp.ac.cn This method involves the reduction of a pyridinium salt precursor using a chiral catalyst, typically based on iridium or rhodium. The catalyst's chiral ligands are instrumental in differentiating the prochiral faces of the substrate, leading to the formation of a single enantiomer in high excess.

For the synthesis of this compound, a potential precursor could be a 3,5-dimethyl-N-methylpyridinium salt. The asymmetric hydrogenation of this substrate could, in principle, establish the desired stereocenters at C3 and C5. The diastereoselectivity of this process would be highly dependent on the catalyst system and the substitution pattern of the pyridine ring. Research has shown that this method can afford various chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.net

An illustrative example of the potential efficiency of such a method, based on reported syntheses of similar compounds, is presented in the table below.

| Entry | Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | [Rh(COD)Cl]₂ / Chiral Ligand A | 3,5-dimethyl-N-benzylpyridinium salt | >20:1 | 95% |

| 2 | [Ir(COD)Cl]₂ / Chiral Ligand B | 3,5-dimethyl-N-benzylpyridinium salt | 15:1 | 98% |

This is a hypothetical data table created for illustrative purposes based on the performance of similar reactions reported in the literature.

Chemo-enzymatic Approaches

Chemo-enzymatic methods offer a green and highly selective alternative for the synthesis of chiral piperidines. nih.gov These strategies combine the versatility of chemical synthesis with the high stereoselectivity of biocatalysts. A chemo-enzymatic dearomatization of activated pyridines can be employed to prepare substituted piperidines with precise stereochemistry. nih.gov This often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

In the context of this compound synthesis, a suitably substituted pyridine could be subjected to a chemo-enzymatic cascade to introduce the desired chirality. The enzymes would selectively reduce the pyridine ring in a highly controlled manner, leading to a product with high enantiomeric purity. The diastereoselectivity would be governed by the substrate-enzyme interactions. This approach has been successfully applied to the synthesis of various chiral 3- and 3,4-substituted piperidines. nih.gov

Use of Chiral Auxiliaries

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of chiral compounds. researchgate.netnumberanalytics.comscielo.org.mx In the synthesis of substituted piperidines, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of subsequent reactions. Carbohydrate-derived auxiliaries, for example, have been used in domino Mannich-Michael reactions to produce N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

For the target molecule, a chiral auxiliary could be attached to the nitrogen atom of a piperidin-4-one precursor. The auxiliary would then control the diastereoselective introduction of the two methyl groups at the C3 and C5 positions. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched this compound. The effectiveness of this approach relies on the ability of the chiral auxiliary to create a significant steric bias, favoring attack from one face of the molecule.

The following table illustrates the potential diastereoselectivity that can be achieved using chiral auxiliaries in similar systems.

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| 1 | (S)-(-)-1-Phenylethylamine | Conjugate Addition | 90:10 |

| 2 | Carbohydrate-based | Mannich-Michael | >95:5 |

This is a hypothetical data table created for illustrative purposes based on the performance of similar reactions reported in the literature.

Asymmetric Conjugate Addition

Asymmetric conjugate addition to α,β-unsaturated carbonyl compounds is a well-established method for creating stereocenters. acs.orgresearchgate.netlibretexts.org In the context of piperidin-4-one synthesis, the asymmetric conjugate addition of a methyl nucleophile to a 3-methyl-2,3-dihydro-4-pyridone precursor could be a viable strategy to install the C5 methyl group with high enantioselectivity. This reaction is typically catalyzed by a chiral metal complex, where the chiral ligand dictates the stereochemical outcome.

While this method has been extensively developed for the addition of aryl and other nucleophiles, its application to the introduction of a methyl group would require careful optimization of the catalyst and reaction conditions. The success of this strategy would provide a direct route to a chiral 3,5-disubstituted piperidin-4-one intermediate.

Advanced Chemical Transformations and Reactivity of 3r,5r 1,3,5 Trimethylpiperidin 4 One

Functional Group Interconversions on the (3R,5R)-1,3,5-trimethylpiperidin-4-one Core

Functional group interconversions on the piperidin-4-one core allow for the introduction of diverse chemical handles, enabling the synthesis of a wide array of derivatives. While the primary focus is often on the ketone at the C-4 position, other parts of the molecule can also be modified. The synthesis of piperidin-4-ones often begins with a Mannich condensation reaction, which brings together an aldehyde, a ketone, and an amine (like ammonium (B1175870) acetate), establishing the core structure. chemrevlett.comresearchgate.net

Key transformations involving the ketone are particularly common. For instance, the carbonyl group can be converted into an oxime by reacting the piperidone with hydroxylamine (B1172632) hydrochloride. researchgate.net This conversion not only changes the functional group but also introduces a new site for further chemical modification. Similarly, reaction with thiosemicarbazide (B42300) yields thiosemicarbazone derivatives. researchgate.net These reactions transform the C=O group into a C=N moiety, fundamentally altering the electronic and steric properties at this position and providing a gateway to further heterocyclic syntheses.

Another important interconversion is the complete removal of the carbonyl oxygen to form a methylene (B1212753) group (-CH₂-). This deoxygenation can be accomplished via the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. wikipedia.orgalfa-chemistry.com This transformation is crucial when the piperidone carbonyl is used as a temporary activating group during synthesis and needs to be removed in a later step. wikipedia.org

Stereoselective and Regiospecific Transformations of the Ketone Functionality

The ketone at the C-4 position is the most reactive site for nucleophilic addition. The stereochemical outcome of these additions is influenced by the existing stereocenters at C-3 and C-5, which direct incoming reagents to a specific face of the carbonyl group.

Hydrazone Formation: The reaction of the carbonyl group with hydrazine (B178648) and its derivatives is a robust and widely used transformation. Condensation with hydrazine hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol (B145695) readily forms the corresponding hydrazone. researchgate.netyoutube.com This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting hydrazones are stable compounds and can serve as intermediates for further reactions, such as the Wolff-Kishner reduction or the synthesis of various nitrogen-containing heterocycles. wikipedia.org

Reduction: The reduction of the ketone in this compound can lead to two diastereomeric alcohols: the cis-alcohol (axial OH group) and the trans-alcohol (equatorial OH group). The stereoselectivity of this reduction is highly dependent on the choice of reducing agent, reflecting the principles of kinetic versus thermodynamic control. odinity.com

Small Hydride Reagents (Kinetic Control): Small, unhindered hydride donors like sodium borohydride (B1222165) (NaBH₄) typically favor axial attack on the carbonyl carbon. odinity.comacs.org This approach is sterically less hindered and leads to the formation of the equatorial alcohol (trans-isomer) as the major product. To enhance stereoselectivity, the reduction can be performed at low temperatures (e.g., -30°C to -10°C) in a protic solvent in the presence of an inorganic acid, which can yield the trans isomer in high purity. epo.org The presence of cerium(III) chloride (the Luche reduction) with NaBH₄ can sometimes invert the selectivity, favoring the axial alcohol. nih.gov

Bulky Hydride Reagents (Thermodynamic/Steric Control): In contrast, bulky reducing agents such as lithium tri-sec-butylborohydride (L-Selectride) are too large for facile axial attack. acs.orgwikipedia.org They preferentially deliver the hydride from the more open equatorial face, resulting in the formation of the sterically less favorable but kinetically preferred axial alcohol (cis-isomer) as the major product. odinity.comacs.org This high stereoselectivity makes L-Selectride a valuable tool for accessing specific diastereomers. researchgate.net

Deoxygenation (Wolff-Kishner Reduction): For complete removal of the carbonyl, the Wolff-Kishner reduction is a classic method. libretexts.org The reaction involves the in-situ formation of a hydrazone, which is then treated with a strong base (e.g., KOH or NaOH) in a high-boiling solvent like ethylene (B1197577) glycol at elevated temperatures (up to 200°C). wikipedia.orgalfa-chemistry.comnih.gov The process results in the conversion of the C=O group to a CH₂ group, driven by the irreversible loss of nitrogen gas. libretexts.orgnih.gov The Huang-Minlon modification, which involves refluxing the ketone with hydrazine hydrate and a base in a high-boiling alcohol, offers a more convenient one-pot procedure. wikipedia.orgnih.gov

The table below summarizes the expected outcomes for the reduction of the ketone functionality.

| Reagent | Conditions | Major Product | Stereochemical Control |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol/water), low temperature | trans-alcohol (equatorial OH) | Kinetic (axial attack) |

| L-Selectride (LiBH(sec-Bu)₃) | Aprotic solvent (e.g., THF), low temperature | cis-alcohol (axial OH) | Steric (equatorial attack) |

| Hydrazine (N₂H₄) / KOH | High temperature (e.g., 200°C) in ethylene glycol | Methylene compound (-CH₂-) | N/A (Deoxygenation) |

Derivatization Strategies for Substituted Piperidin-4-ones

Derivatization of the piperidin-4-one scaffold is essential for exploring its potential in various applications, including medicinal chemistry. Strategies can target the ketone, the nitrogen atom, or the α-carbons.

The most straightforward derivatization involves the ketone, as discussed previously, leading to oximes, hydrazones, and thiosemicarbazones. researchgate.net Furthermore, condensation reactions with activated methylene compounds can occur at the α-position to the carbonyl group. For instance, Knoevenagel or aldol-type condensations with aromatic aldehydes can yield α,β-unsaturated ketone derivatives, often referred to as arylidene piperidones. researchgate.net These conjugated systems serve as valuable intermediates for further transformations, including Michael additions.

The nitrogen atom of the piperidine (B6355638) ring is another key site for derivatization. N-alkylation or N-acylation can be readily achieved to introduce a variety of substituents. These modifications can significantly alter the molecule's physical and biological properties.

The table below presents examples of derivatization reactions on the piperidin-4-one core.

| Reaction Type | Reagents | Product Type |

| Oximation | Hydroxylamine hydrochloride | Piperidin-4-one oxime |

| Thiosemicarbazone Formation | Thiosemicarbazide | Piperidin-4-one thiosemicarbazone |

| Aldol (B89426) Condensation | Aromatic aldehyde, base | 3-Arylidene-piperidin-4-one |

| N-Acylation | Acyl chloride, base | N-Acyl-piperidin-4-one |

Intramolecular Cyclization Reactions for Fused and Spirocyclic Architectures

The piperidin-4-one skeleton is an excellent platform for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. These architectures are of great interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups.

Intramolecular cyclization reactions are a powerful strategy to build these systems. A common approach involves first derivatizing the piperidin-4-one to introduce a reactive tether, which can then undergo cyclization. For example, a functional group attached at the nitrogen or an adjacent carbon can be designed to react with another part of the molecule.

One of the most elegant methods for constructing complex heterocyclic systems is the 1,3-dipolar cycloaddition. By generating an azomethine ylide from an appropriate piperidine derivative, it can undergo an intramolecular cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne) to create fused bicyclic structures. This strategy allows for the stereocontrolled synthesis of complex polycyclic alkaloids.

Spirocyclic compounds, where two rings share a single atom, can also be synthesized from piperidin-4-one. The C-4 carbon is a common spiro center. For example, a three-component reaction involving an amine, a maleimide, and an aldehyde can lead to the formation of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks, demonstrating how piperidine-related precursors can be used in diversity-oriented synthesis. epo.org

Radical Reactions Involving Piperidin-4-one Intermediates

Radical reactions offer unique pathways for C-C and C-heteroatom bond formation that are often complementary to traditional ionic chemistry. While radical-mediated synthesis of the piperidine ring via cyclization of acyclic precursors is well-established, nih.govresearchgate.net radical reactions on a pre-formed piperidin-4-one intermediate are less common but offer significant potential.

A radical can be generated at a position alpha to the nitrogen atom through processes like the Hofmann-Löffler-Freytag reaction, although this typically requires an N-haloamine precursor. More modern approaches might involve generating an iminium ion intermediate from the N-alkyl piperidine, which can then be functionalized. acs.org

Manganese(III) acetate (B1210297) is a known promoter of oxidative radical cyclizations. nih.gov A hypothetical application to a derivative of this compound could involve an unsaturated side chain attached to the nitrogen. Mn(OAc)₃ could mediate the formation of a radical on a β-dicarbonyl compound, which then adds to the unsaturated side chain, followed by intramolecular cyclization and oxidation to form a new heterocyclic ring fused to the piperidine. nih.gov

Another potential radical reaction is the Barton-McCombie deoxygenation. If the ketone is first reduced to the corresponding alcohol and then converted to a thiono-derivative (e.g., a thiocarbonate or xanthate), treatment with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) can remove the hydroxyl group via a radical mechanism, yielding the fully reduced methylene product. libretexts.org This provides an alternative to the high-temperature, basic conditions of the Wolff-Kishner reduction.

Conformational Analysis and Stereochemical Elucidation of 3r,5r 1,3,5 Trimethylpiperidin 4 One

Spectroscopic Characterization Techniques for Stereochemical and Conformational Assignment

A combination of spectroscopic techniques is indispensable for the unambiguous determination of the configuration and predominant conformation of (3R,5R)-1,3,5-trimethylpiperidin-4-one. Each method provides unique insights into the molecular structure, and together they form a comprehensive picture of the compound's stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational dynamics of cyclic compounds. For this compound, both ¹H and ¹³C NMR provide critical data. The cis-configuration of the methyl groups at C3 and C5 is expected to favor a chair conformation where these substituents occupy equatorial positions to minimize steric strain.

¹³C NMR data for the closely related cis-1,3,5-trimethyl-4-piperidone shows distinct chemical shifts that are indicative of a stable chair conformation. nih.gov The presence of symmetry in the molecule, when considering the two halves of the ring relative to a plane passing through the N-CH₃ and C=O groups, simplifies the spectrum and aids in assignment.

Table 1: ¹³C NMR Chemical Shifts for cis-1,3,5-trimethyl-4-piperidone

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | 57.6 |

| C-3, C-5 | 44.8 |

| C-4 | 211.5 |

| N-CH₃ | 41.2 |

| C3-CH₃, C5-CH₃ | 12.1 |

Data sourced from Hanisch and Jones (1976). nih.gov

The ¹H NMR spectrum further corroborates the conformational preference. The coupling constants between adjacent protons are particularly informative. In a chair conformation, the magnitude of the coupling constant between axial and equatorial protons differs significantly from that between two axial or two equatorial protons. Analysis of these couplings can therefore establish the relative orientations of the protons and, by extension, the substituents on the piperidine (B6355638) ring.

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed in the range of 1710-1720 cm⁻¹. The exact position of this band can be subtly influenced by the ring conformation.

Additional characteristic absorption bands include those for C-H stretching of the methyl and methylene (B1212753) groups, typically found in the 2800-3000 cm⁻¹ region, and C-N stretching vibrations.

Table 2: Characteristic IR Absorption Bands for 1,3,5-trimethyl-4-piperidone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1715 | Strong |

| C-H (Alkyl) | 2850-2980 | Medium-Strong |

| C-N | 1100-1200 | Medium |

Data is based on typical values for 4-piperidones.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of a compound. For C₈H₁₅NO, the calculated exact mass is 141.1154 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group. For this compound, this could lead to the loss of fragments containing the methyl groups, providing further evidence for the substitution pattern on the piperidine ring.

Table 3: Mass Spectrometry Data for 1,3,5-trimethyl-4-piperidone

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Exact Mass | 141.1154 g/mol |

X-ray crystallography provides the most definitive evidence of the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound was not identified in the surveyed literature, extensive crystallographic studies on substituted piperidin-4-ones consistently reveal that the piperidine ring adopts a chair conformation. chemrevlett.com In this conformation, bulky substituents typically occupy equatorial positions to minimize steric hindrance. For the title compound, this would mean the methyl groups at C3 and C5 are in equatorial orientations. This arrangement minimizes unfavorable 1,3-diaxial interactions. The N-methyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable.

Table 4: Expected Conformational Parameters from X-ray Crystallography

| Feature | Expected Observation |

|---|---|

| Ring Conformation | Chair |

| C3-Methyl Position | Equatorial |

| C5-Methyl Position | Equatorial |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry offers a powerful complementary approach to experimental methods for investigating molecular structures and energetics. researchgate.net These techniques can be used to explore the potential energy surface of a molecule and identify its most stable conformations.

The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. For this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformations, such as the chair, boat, and twist-boat forms.

Table 5: Predicted Relative Conformational Energies

| Conformation | C3/C5-Methyl Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial/Equatorial | 0 (Global Minimum) |

| Chair | Axial/Axial | High |

| Twist-Boat | - | Intermediate |

| Boat | - | High |

Energies are qualitative predictions based on general principles of conformational analysis.

In silico Analysis for Molecular Shape Space and Diversity

In silico analysis serves as a powerful tool to explore the molecular shape, conformational space, and diversity of molecules like this compound without the need for empirical studies. Computational chemistry allows for the prediction of stable conformers and the investigation of the molecule's three-dimensional properties.

For this compound, the primary conformational preference is a chair conformation, which minimizes torsional and steric strain. In this arrangement, the substituents can occupy either axial or equatorial positions. Due to the cis relationship of the C-3 and C-5 methyl groups, the most stable chair conformation would place these bulky methyl groups in equatorial positions to avoid 1,3-diaxial interactions, which are energetically unfavorable. The N-methyl group can undergo nitrogen inversion, leading to two possible chair conformers with the N-methyl group being either axial or equatorial.

Table 1: Predicted Stable Conformations of this compound

| Conformer | C3-Methyl Position | C5-Methyl Position | N-Methyl Position | Predicted Relative Stability |

|---|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | Equatorial | Most Stable |

The molecular shape space can be further explored by calculating various molecular descriptors, such as principal moments of inertia (PMI), solvent accessible surface area (SASA), and molecular volume. These descriptors help in quantifying the three-dimensional shape and size of the molecule, which is crucial for understanding its potential interactions with other molecules, such as enzymes or receptors.

Table 2: Calculated Molecular Descriptors for the Predicted Most Stable Conformer

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 141.21 g/mol | Basic molecular property. |

| Molecular Formula | C8H15NO | Elemental composition. |

| Exact Mass | 141.115364 g/mol | Precise mass for mass spectrometry. |

Theoretical Predictions of Stereoselectivity and Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the stereoselectivity of reactions involving chiral molecules like this compound. These methods can model the transition states of potential reaction pathways, and the relative energies of these transition states can predict the major product.

For instance, in the reduction of the carbonyl group at C-4, the approach of a reducing agent (e.g., a hydride) can occur from either the axial or the equatorial face of the piperidinone ring. The presence of the adjacent equatorial methyl groups at C-3 and C-5 will sterically hinder one of these faces, leading to a stereoselective reaction.

Computational modeling can elucidate the preferred pathway by calculating the activation energies for both axial and equatorial attacks. The transition state with the lower activation energy will correspond to the major diastereomeric alcohol product.

Table 3: Theoretical Prediction of Stereoselectivity in the Reduction of the Carbonyl Group

| Reaction Pathway | Approach of Nucleophile | Predicted Transition State Energy | Predicted Major Product |

|---|---|---|---|

| Pathway A | Axial | Lower Energy | Equatorial Alcohol |

3r,5r 1,3,5 Trimethylpiperidin 4 One As a Versatile Synthetic Intermediate

Precursor to Complex Nitrogen Heterocycles

The inherent reactivity of the ketone and the amine functionalities within the piperidine (B6355638) ring, combined with the stereochemical information embedded in its structure, makes (3R,5R)-1,3,5-trimethylpiperidin-4-one an ideal starting material for the synthesis of more intricate heterocyclic architectures.

Synthesis of Pyrrolidines and Pyrrolidinones

While direct ring contraction of this compound to pyrrolidine (B122466) derivatives is not extensively documented, analogous transformations with substituted piperidines suggest its potential in this area. One plausible approach involves a Favorskii-type rearrangement of an α-halo derivative of the piperidinone. This reaction, known to facilitate ring contraction in cyclic ketones, could provide a pathway to functionalized pyrrolidine-3-carboxylic acid derivatives. wikipedia.orgnumberanalytics.comddugu.ac.inslideshare.net The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate from the corresponding α-halo ketone, which then undergoes nucleophilic attack and ring opening to yield the contracted ring system.

Another potential strategy for the synthesis of pyrrolidines from piperidine precursors is through photochemical ring contraction. Studies on the photoreactions of pyridine (B92270) derivatives have demonstrated the feasibility of converting six-membered nitrogen heterocycles into five-membered rings. osaka-u.ac.jpnih.govnih.gov Although not directly applied to this compound, these methods offer a conceptual framework for future investigations into its transformation into novel pyrrolidine structures.

Access to Quinolizidinones

The synthesis of quinolizidinone alkaloids, which feature a bicyclic system containing a nitrogen atom at the bridgehead, can be envisioned using this compound as a chiral precursor. A common strategy for constructing the quinolizidine (B1214090) core involves the intramolecular cyclization of a suitably functionalized piperidine derivative. nih.gov For instance, the ketone functionality of this compound could be elaborated to introduce a side chain containing a reactive group, such as an ester or an alkyne. Subsequent intramolecular cyclization would then lead to the formation of the bicyclic quinolizidinone skeleton, with the stereocenters of the starting piperidinone directing the stereochemical outcome of the final product.

Formation of Benzimidazolones and Other Fused Systems

The synthesis of benzimidazolone-fused piperidines represents an important strategy for the creation of novel polycyclic scaffolds with potential biological activity. A general and effective method for the formation of benzimidazolones involves the condensation of an o-phenylenediamine (B120857) with a ketone, followed by cyclization. researchgate.netlookchem.comorganic-chemistry.org In this context, this compound could react with a substituted o-phenylenediamine to form an intermediate dihydropyrazine, which upon oxidative cyclization would yield the desired benzimidazolone-fused piperidine. This reaction would create a rigid, polycyclic system where the stereochemistry of the piperidine ring is preserved.

Furthermore, the piperidinone scaffold can be a precursor to other fused heterocyclic systems. For example, oxidative cyclization of o-cycloaminoanilines, which can be prepared from the corresponding piperidines, is a known method for forming ring-fused benzimidazoles. dntb.gov.uanih.gov

Construction of Bridged and Spirocyclic Piperidine Derivatives

The synthesis of bridged and spirocyclic piperidine derivatives introduces a higher degree of three-dimensional complexity, which is often desirable in medicinal chemistry. The intramolecular Mannich reaction is a powerful tool for the construction of bridged bicyclic systems. researchgate.net By functionalizing the nitrogen atom of a derivative of this compound with a tether containing a nucleophilic component, an intramolecular Mannich cyclization could be initiated to form a bridged piperidine.

Spirocyclic piperidines can be accessed through various synthetic strategies starting from cyclic ketones. rsc.orgrsc.orgmdpi.com For instance, a [3+2] cycloaddition reaction with a suitable 1,3-dipole onto an exocyclic double bond introduced at the 4-position of the piperidine ring would lead to the formation of a spiro-heterocycle. Alternatively, an intramolecular aza-Michael cyclization of a precursor derived from the piperidinone can be employed in a "clip-cycle" approach to generate 3-spiropiperidines. rsc.orgresearchgate.net

Chiral Building Block in Asymmetric Synthesis of Advanced Intermediates

The inherent chirality of this compound makes it a valuable chiral synthon for the asymmetric synthesis of complex molecules, particularly those with biological activity. The stereocenters at the C3 and C5 positions can effectively control the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure target compounds.

For example, in the synthesis of polysubstituted piperidines, the existing stereochemistry of the starting material can direct the introduction of new stereocenters with high diastereoselectivity. researchgate.net This is particularly relevant in the synthesis of alkaloids and other natural products where precise control of stereochemistry is crucial. The diastereoselective nitro-Mannich reaction, for instance, has been used to synthesize functionalized piperidines with three contiguous stereocenters, where the stereochemistry is controlled by the chiral starting material. researchgate.net

The table below illustrates potential applications of this compound as a chiral building block in the synthesis of advanced intermediates.

| Target Intermediate Class | Synthetic Strategy | Key Stereochemical Control |

| Enantiopure 2,3-cis-disubstituted piperidines | Asymmetric cyclizative aminoboration of a derivative | The (3R,5R) stereocenters direct the facial selectivity of the borylation and subsequent amination. nih.gov |

| Chiral nifedipine (B1678770) analogues | Addition of organometallic reagents to a pyridyl-dihydro-oxazole derivative | The chiral auxiliary derived from the piperidinone controls the enantioselectivity of the addition. numberanalytics.com |

| Functionalized piperidines via nitro-Mannich reaction | Diastereoselective addition to a glyoxylate (B1226380) imine | The existing stereocenters at C3 and C5 of the piperidinone precursor control the syn/anti selectivity of the nitro-Mannich reaction. researchgate.net |

Strategies for Accessing Structural Diversity in Chemical Libraries

The piperidin-4-one scaffold is an excellent starting point for the construction of diverse chemical libraries for drug discovery and chemical biology. nih.govcam.ac.ukresearchgate.net The ketone functionality allows for a wide range of chemical transformations, enabling the introduction of various substituents and the construction of different molecular frameworks.

Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a collection of structurally diverse molecules from a common starting material like this compound. This can be achieved through a combination of appendage diversity, where different building blocks are attached to the core scaffold, and skeletal diversity, where the core structure itself is modified to create new heterocyclic systems. cam.ac.uk

For instance, a library of substituted piperidines can be generated by reacting the ketone with a variety of Grignard reagents or by performing reductive amination with a diverse set of primary amines. Further functionalization of the resulting products can then lead to a vast array of compounds with different physicochemical properties.

The table below outlines strategies for generating structural diversity using the this compound scaffold.

| Diversity Strategy | Reaction Type | Examples of Building Blocks/Reagents | Resulting Structural Features |

| Appendage Diversity | Grignard Addition | Aryl, alkyl, and heteroaryl Grignard reagents | Introduction of diverse substituents at the C4 position. |

| Appendage Diversity | Reductive Amination | A library of primary and secondary amines | Introduction of diverse N-substituents at the C4 position. |

| Skeletal Diversity | Multi-component Reactions | Aldehydes, isocyanides, and carboxylic acids in a Ugi reaction | Formation of complex, acyclic side chains with multiple points of diversity. |

| Skeletal Diversity | Ring-closing Metathesis | Introduction of two alkenyl side chains followed by metathesis | Formation of bicyclic piperidine derivatives. |

By employing these strategies, large and diverse chemical libraries can be constructed around the chiral this compound core, providing a rich source of novel compounds for biological screening.

Mechanistic Insights into Stereoselective Reactions Involving Piperidin 4 Ones

Elucidation of Reaction Pathways and Transition States in Piperidinone Synthesis

The construction of the piperidin-4-one scaffold is often achieved through multicomponent reactions, with the Mannich reaction being a prominent example. nih.govresearchgate.net The classic Petrenko-Kritschenko piperidone synthesis, a variation of the Mannich reaction, involves the condensation of an alkyl-1,3-acetonedicarboxylate, an aldehyde, and an amine to form the piperidone ring. wikipedia.org The stereochemical outcome of this reaction is determined during the C-C and C-N bond-forming steps, and the precise nature of the transition states dictates the relative and absolute stereochemistry of the final product.

The reaction pathway for the formation of a 1,3,5-trisubstituted piperidin-4-one, such as (3R,5R)-1,3,5-trimethylpiperidin-4-one, can be envisioned to proceed through a series of imine-enamine and aldol-type reactions. The initial formation of an imine from the primary amine and an aldehyde is followed by the addition of an enolate derived from a ketone. The stereoselectivity of this process is influenced by the geometry of the enolate and the facial selectivity of the approach to the imine.

Transition state models, often elucidated through computational studies, can provide valuable insights into the factors governing stereoselectivity. For instance, a chair-like transition state is often invoked to explain the preferential formation of one diastereomer over another. In this model, the substituents on the developing six-membered ring will preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemistry of the newly formed stereocenters.

The following table outlines a plausible sequence of events in a generic stereoselective piperidinone synthesis:

| Step | Reaction Type | Key Intermediates | Stereochemical Consideration |

| 1 | Imine Formation | Imine/Iminium ion | E/Z geometry of the imine |

| 2 | Enolate/Enamine Formation | Enolate/Enamine | Regio- and stereoselectivity of enolate formation |

| 3 | C-C Bond Formation | β-amino ketone | Diastereofacial selectivity of the enolate addition |

| 4 | Second Imine/Enamine sequence | Dihydropyridinone precursor | Intramolecular cyclization |

| 5 | Cyclization/Reduction | Piperidin-4-one | Conformation of the cyclizing intermediate |

Role of Catalyst-Substrate Interactions in Stereocontrol

The use of chiral catalysts is a powerful strategy for achieving high levels of enantioselectivity in the synthesis of piperidin-4-ones. rsc.org These catalysts function by creating a chiral environment around the reacting species, thereby differentiating between the two enantiomeric transition states and lowering the activation energy for the formation of one enantiomer.

Catalyst-substrate interactions can be of various types, including:

Hydrogen Bonding: Chiral catalysts bearing hydrogen bond donors and acceptors can pre-organize the substrates in a specific orientation, leading to a highly stereoselective reaction.

Steric Hindrance: The bulky groups on a chiral catalyst can block one face of a prochiral substrate, forcing the incoming reagent to attack from the less hindered face.

Metal Coordination: In metal-catalyzed reactions, the chiral ligand coordinates to the metal center, creating a chiral Lewis acid that can activate the substrate and control the stereochemical outcome. researchgate.net

For example, in a palladium-catalyzed synthesis of a chiral piperidinone, the chiral phosphine (B1218219) ligand coordinates to the palladium atom, and this chiral complex then interacts with the substrates to control the stereochemistry of the C-C and C-N bond-forming steps. nih.govresearchgate.net The precise nature of these interactions, including the binding mode of the substrates to the catalyst and the geometry of the transition state, is crucial for achieving high stereocontrol.

The following table summarizes different catalytic strategies and their modes of stereocontrol in piperidinone synthesis:

| Catalytic Strategy | Type of Catalyst | Key Catalyst-Substrate Interaction | Example Reaction |

| Organocatalysis | Chiral amine, thiourea (B124793), or phosphoric acid | Hydrogen bonding, iminium/enamine formation | Asymmetric Mannich reaction |

| Metal Catalysis | Chiral Lewis acids (e.g., Pd, Cu, Ni complexes) | Metal coordination, steric repulsion | Enantioselective conjugate addition |

| Biocatalysis | Enzymes (e.g., lipases, reductases) | Active site binding, induced fit | Kinetic resolution of racemic piperidinones |

Understanding Dynamic Kinetic Resolution Processes in Chiral Piperidinone Formation

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. wikipedia.org This process combines a rapid and reversible racemization of the starting material with a slower, irreversible kinetic resolution step. In the context of chiral piperidinone formation, DKR can be applied to a racemic or diastereomeric mixture of a precursor that possesses a stereocenter that can be readily epimerized under the reaction conditions.

A hypothetical DKR process for the synthesis of this compound could involve a racemic mixture of a β-amino ketone intermediate. This intermediate could be subjected to conditions that promote its racemization at one of the stereocenters, while a chiral catalyst selectively promotes the cyclization of only one of the enantiomers to the desired piperidinone.

The key requirements for a successful DKR are:

Efficient Racemization: The rate of racemization of the starting material must be faster than or at least comparable to the rate of the kinetic resolution step.

High Selectivity: The kinetic resolution step must proceed with high enantioselectivity, meaning that the chiral catalyst must react with one enantiomer of the starting material much faster than the other. nih.gov

Irreversibility: The kinetic resolution step should be irreversible to prevent the product from racemizing.

The following table illustrates the key parameters in a DKR process:

| Parameter | Description | Desired Condition for Efficient DKR |

| kR | Rate of reaction of the R-enantiomer | kR >> kS (or vice versa) |

| kS | Rate of reaction of the S-enantiomer | kS << kR (or vice versa) |

| krac | Rate of racemization of the starting material | krac ≥ kR |

| Selectivity Factor (s) | s = kfast / kslow | High (typically > 20) |

Stereoelectronic Effects Influencing Piperidin-4-one Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the structure and reactivity of molecules, play a crucial role in the chemistry of piperidin-4-ones. beilstein-journals.orgbaranlab.org These effects can dictate the preferred conformation of the piperidinone ring and influence the stereochemical outcome of reactions at the carbonyl group and adjacent positions.

One important stereoelectronic effect in piperidin-4-ones is hyperconjugation , which involves the interaction of a filled orbital with an adjacent empty or partially filled orbital. For example, the interaction between the lone pair of electrons on the nitrogen atom and the antibonding σ* orbital of a C-H or C-C bond can stabilize certain conformations of the ring. beilstein-journals.org

The anomeric effect is another key stereoelectronic effect that can be operative in substituted piperidin-4-ones. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane-like ring to prefer an axial orientation, despite the steric repulsion this may cause. This preference is due to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital of the C-substituent bond.

The reactivity of the carbonyl group in piperidin-4-ones is also governed by stereoelectronic principles. Nucleophilic attack on the carbonyl carbon generally follows the Bürgi-Dunitz trajectory , which describes the preferred angle of approach of the nucleophile to the carbonyl group (approximately 107°). The substituents on the piperidinone ring can influence the accessibility of the two faces of the carbonyl group, leading to diastereoselective reactions.

The following table summarizes key stereoelectronic effects and their influence on piperidin-4-one chemistry:

| Stereoelectronic Effect | Description | Consequence for Piperidin-4-ones |

| Hyperconjugation | Interaction of filled and empty orbitals | Influences conformational stability and bond lengths |

| Anomeric Effect | Preference for axial orientation of electronegative substituents | Can control the stereochemistry of substituents |

| Bürgi-Dunitz Trajectory | Preferred angle of nucleophilic attack on a carbonyl | Dictates the stereochemical outcome of additions to the carbonyl group |

| Gauche Effect | Tendency of certain substituents to adopt a gauche conformation | Influences the overall shape and reactivity of the molecule |

Future Directions and Emerging Research Areas in 3r,5r 1,3,5 Trimethylpiperidin 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Piperidinones

A major thrust in modern organic synthesis is the development of environmentally benign and efficient processes. researchgate.netasianpubs.org For piperidinones, this involves moving away from classical multi-step procedures, such as the Dieckman condensation, towards more streamlined and sustainable alternatives. researchgate.net

Green Chemistry Approaches: Recent research has highlighted the use of "green" solvents, such as deep eutectic solvents (DES), to facilitate the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net For instance, a DES composed of glucose and urea (B33335) has been shown to be an effective and inexpensive medium for the synthesis of various substituted piperidin-4-ones, offering a more environmentally friendly alternative to volatile organic compounds. asianpubs.orgresearchgate.net

Enzymatic and Biocatalytic Methods: Enzymatic strategies are emerging as powerful alternatives to traditional chemical methods for piperidinone synthesis. researchgate.net Alcohol dehydrogenases (ADHs), for example, have shown potential in the synthesis of key pharmaceutical intermediates, although their application to piperidone synthesis is an area that requires further exploration. researchgate.net The combination of biocatalytic steps, such as using transaminases to generate reactive intermediates, with organocatalytic reactions like the Mannich reaction, presents a hybrid approach for constructing chiral piperidines. rsc.org A recent innovative strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis for the efficient modification of piperidines, a method that could be adapted for piperidinone synthesis. news-medical.net This two-step process simplifies the construction of complex piperidines and reduces the need for expensive and toxic heavy metal catalysts like palladium. news-medical.net

Novel Catalytic Systems: The development of novel catalytic systems continues to be a focal point. This includes the use of gold(I) catalysis for the oxidative amination of non-activated alkenes to form substituted piperidines and photochemical methods for the intramolecular [2+2] cycloaddition of dienes to produce bicyclic piperidinones. nih.gov Rhodium-catalyzed reactions, such as the α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation, have also proven effective for synthesizing piperidin-4-one derivatives in high yields. acs.org

| Methodology | Key Features | Potential Advantages | Source |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of biodegradable and inexpensive solvents like glucose-urea. asianpubs.orgresearchgate.net | Environmentally friendly, reduced use of volatile organic compounds. asianpubs.org | asianpubs.orgresearchgate.net |

| Enzymatic Synthesis | Utilization of enzymes like Alcohol Dehydrogenases (ADHs). researchgate.net | High selectivity, mild reaction conditions. researchgate.net | researchgate.net |

| Hybrid Bio-organocatalysis | Combines enzymatic reactions (e.g., with transaminases) and organocatalytic transformations (e.g., Mannich reaction). rsc.org | Access to chiral building blocks through cascade processes. rsc.org | rsc.org |

| Biocatalytic C-H Oxidation and Cross-Coupling | Two-stage process using enzymes for selective hydroxylation followed by nickel electrocatalysis. news-medical.net | Streamlined, cost-effective, and avoids precious metal catalysts. news-medical.net | news-medical.net |

Exploration of New Chemical Transformations and Rearrangements

Beyond novel synthetic routes to the piperidinone core, significant research is being directed towards the exploration of new chemical transformations and rearrangements of the piperidinone scaffold itself. The carbonyl group and the nitrogen atom of the piperidin-4-one ring provide versatile handles for a wide range of chemical manipulations, allowing for the introduction of diverse substituents. researchgate.net

Future research will likely focus on developing novel C-C and C-N bond-forming reactions to further functionalize the piperidinone ring. This includes the development of stereoselective methods to introduce substituents at various positions, which is crucial for creating analogues of biologically active molecules like donepezil. acs.orgnih.gov The exploration of multicomponent reactions (MCRs) is also a promising avenue, as demonstrated by the four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. researchgate.net Such reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step.

Rearrangement reactions, such as the Beckmann rearrangement of functionalized piperidones, offer a pathway to other heterocyclic systems like azepanes. researchgate.net The development of new catalytic systems that can promote novel rearrangements of the piperidinone core could lead to the discovery of unprecedented molecular scaffolds with unique biological activities. For instance, α-imino rhodium carbene-initiated cascade reactions have been shown to proceed through a 1,2-aryl/alkyl migration and annulation to furnish piperidin-4-one derivatives. acs.org

Advanced Computational Approaches for Structure, Conformation, and Reactivity Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering profound insights into the structure, stability, and reactivity of molecules. researchgate.net For (3R,5R)-1,3,5-trimethylpiperidin-4-one and related compounds, advanced computational methods, particularly Density Functional Theory (DFT), are being employed to predict a wide range of molecular properties. nih.govnih.gov

Structure and Conformation: Computational methods can be used to perform conformational searches to identify the most stable three-dimensional structures of piperidinone derivatives. nih.gov This is crucial for understanding how these molecules interact with biological targets. DFT calculations can provide accurate predictions of geometric parameters like bond lengths and angles, which can be validated against experimental data from techniques like X-ray crystallography. nih.gov

Reactivity Prediction: DFT calculations allow for the determination of various global and local reactivity descriptors, such as HOMO-LUMO energy gaps, chemical hardness, softness, and electrophilicity. researchgate.netnih.gov These parameters help in understanding the chemical reactivity of piperidinone derivatives and predicting the sites most favorable for nucleophilic or electrophilic attack. researchgate.netmdpi.com This predictive power can guide the design of new reactions and the synthesis of novel derivatives. researchgate.net

| Computational Method | Application | Predicted Properties | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure optimization and reactivity analysis. nih.govnih.gov | Bond lengths, bond angles, HOMO-LUMO energies, atomic charges, global reactivity parameters. researchgate.netnih.gov | researchgate.netnih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. nih.gov | UV-Vis spectra. | nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and interactions with biological macromolecules. nih.gov | Binding stability, conformational changes of protein-ligand complexes. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. mdpi.com | Characterization of hydrogen bonds and other weak interactions. | mdpi.com |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the discovery and optimization of molecules based on the piperidinone scaffold. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the drug discovery process. nih.govyoutube.com

Automated Synthesis: Automated synthesis platforms can be used to perform reactions in parallel, allowing for the rapid generation of a diverse range of piperidinone derivatives. nih.gov This is particularly useful for exploring the structure-activity relationships (SAR) of a given scaffold by systematically varying the substituents on the piperidinone ring. Continuous flow hydrogenation is an example of a technology that can be integrated into such platforms for efficient and safe reduction reactions. nih.gov

High-Throughput Screening (HTS): Once a library of piperidinone derivatives has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a specific target. nuvisan.com HTS platforms utilize robotics and advanced data analysis to test thousands to millions of compounds in a short period. youtube.com This allows for the efficient identification of "hit" compounds that can then be further optimized through medicinal chemistry efforts. nuvisan.com The development of one-bead-one-compound (OBOC) libraries is another powerful tool that facilitates the screening of a vast number of compounds. nih.gov

The combination of computational library design, automated parallel synthesis, and HTS provides a powerful and integrated platform for the discovery of novel piperidinone-based molecules with desired biological properties. nih.gov This approach allows for a more systematic and efficient exploration of the chemical space around the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.